4-Fluorophenyl 4-bromo-3-methoxybenzene-1-sulfonate
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Overview
Description
4-Fluorophenyl 4-bromo-3-methoxybenzene-1-sulfonate is an organic compound that features a complex aromatic structure. This compound is characterized by the presence of fluorine, bromine, and methoxy groups attached to a benzene ring, along with a sulfonate group. These functional groups contribute to its unique chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 4-bromo-3-methoxybenzene-1-sulfonate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl 4-bromo-3-methoxybenzene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can convert the sulfonate group to a sulfonic acid.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex aromatic structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Such as amines or thiols, used in substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used in oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, used in reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield arylamines, while oxidation reactions can produce aromatic aldehydes or carboxylic acids.
Scientific Research Applications
4-Fluorophenyl 4-bromo-3-methoxybenzene-1-sulfonate is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Employed in the development of new drugs and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Fluorophenyl 4-bromo-3-methoxybenzene-1-sulfonate involves its interaction with various molecular targets and pathways. The presence of multiple functional groups allows it to participate in diverse chemical reactions, which can modulate biological activity. For example, the compound’s ability to undergo substitution reactions can lead to the formation of derivatives with specific biological activities. Additionally, its participation in coupling reactions can result in the synthesis of complex molecules with therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: A related compound with similar reactivity, used in similar applications.
4-Fluorophenylmagnesium bromide: Another related compound used in Grignard reactions for the synthesis of various organic molecules.
Uniqueness
4-Fluorophenyl 4-bromo-3-methoxybenzene-1-sulfonate is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications. This versatility makes it particularly valuable in the synthesis of complex organic molecules and in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
(4-fluorophenyl) 4-bromo-3-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO4S/c1-18-13-8-11(6-7-12(13)14)20(16,17)19-10-4-2-9(15)3-5-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWANKKZCVHNFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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